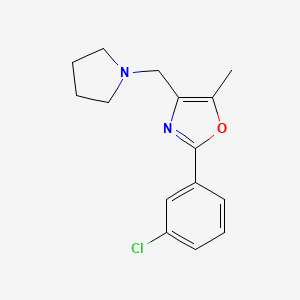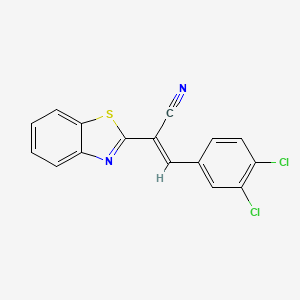![molecular formula C13H24N2O3S B5354554 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane, also known as POSU, is a chemical compound that has been studied for its potential applications in scientific research. POSU is a spirocyclic compound that contains a pyrrolidine ring and a sulfonamide group. It has been found to have several interesting properties that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane is not yet fully understood. However, it has been proposed that it may work by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. It may also have an effect on the immune system, helping to fight off infections and diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to reduce the size of tumors in animal models. It has also been shown to have activity against malaria parasites, both in vitro and in vivo. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane in scientific research is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it easy to handle in the lab. However, one limitation is that it is not yet fully understood how it works, which makes it difficult to design experiments to test its activity. In addition, its effects may be specific to certain types of cells or organisms, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane. One area of interest is in the development of new drugs based on its structure and activity. Researchers may also investigate its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. In addition, further studies may be done to elucidate its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a variety of diseases.
合成法
The synthesis of 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane has been described in several scientific publications. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-bromoethyl p-toluenesulfonate to form a sulfonamide intermediate. This intermediate is then reacted with 1,3-dioxolan-2-one to form this compound. Other methods have also been reported, including the use of alternative starting materials and different reaction conditions.
科学的研究の応用
9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane has been investigated for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have activity against certain types of cancer cells, as well as against parasites that cause diseases such as malaria. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
9-pyrrolidin-1-ylsulfonyl-3-oxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c16-19(17,14-7-1-2-8-14)15-9-3-13(4-10-15)5-11-18-12-6-13/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMHLPFOCATOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)

![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5354509.png)
![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5354538.png)
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5354570.png)

![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
